molecular formula C17H14N4O4 B2940441 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide CAS No. 400079-11-0

4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide

Cat. No.: B2940441
CAS No.: 400079-11-0
M. Wt: 338.323
InChI Key: AKAZCVFALSCQNF-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide is a nitro-substituted aromatic compound featuring a carboxamide group attached to a 2-methoxyphenyl moiety and a 1H-imidazole ring at positions 3 and 4 of the benzene core, respectively. The imidazole ring, a heterocycle with two nitrogen atoms, may confer hydrogen-bonding or metal-coordination capabilities, suggesting applications in catalysis or medicinal chemistry . While direct pharmacological data for this compound are unavailable, structurally analogous imidazole derivatives are known for antifungal, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-imidazol-1-yl-N-(2-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-25-16-5-3-2-4-13(16)19-17(22)12-6-7-14(15(10-12)21(23)24)20-9-8-18-11-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAZCVFALSCQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The imidazole ring is known for its ability to chelate metal ions and interact with enzymes, which can modulate their activity. Additionally, the nitro group may play a role in redox reactions, potentially influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole and nitro groups exhibit significant anticancer properties. For instance, a related compound has been shown to inhibit the growth of colorectal cancer cell lines (SW480 and HCT116) with IC50_{50} values of 2 μM and 0.12 μM, respectively . The mechanism involves the inhibition of Wnt-dependent transcription pathways, which are critical in cancer proliferation.

Antimicrobial Activity

Research into imidazole derivatives has also revealed their effectiveness against various pathogens. For example, imidazole-containing chalcones have demonstrated strong activity against Aspergillus fumigatus, a common fungal pathogen . This suggests that derivatives like this compound may possess similar antimicrobial properties.

Case Studies

StudyFindings
Anticancer Activity The compound was tested against multiple cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.
Antimicrobial Testing Demonstrated effectiveness against A. fumigatus; further studies are needed to evaluate broad-spectrum activity.
Mechanistic Insights Interaction with β-catenin pathway indicates potential as a therapeutic target in colorectal cancer .

Research Findings

  • Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting cell proliferation in vitro, particularly in colorectal cancer models.
  • Metabolic Stability : Studies indicate that this compound exhibits higher metabolic stability compared to other reference compounds, suggesting a favorable pharmacokinetic profile for therapeutic applications .
  • Potential Side Effects : While promising, further research is necessary to evaluate the safety profile and potential side effects associated with long-term use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide with related compounds from the literature:

Compound Name Substituents/Functional Groups Synthesis Method Key Applications/Properties References
This compound (Target) 3-nitro, 4-imidazolyl, N-(2-methoxyphenyl)carboxamide Likely multi-step coupling/functionalization Potential biological activity, catalytic ligand
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide 1,3-benzodioxol, imidazolyl, hydrazinecarboxamide, 2-chlorophenyl Multi-step synthesis with X-ray validation Structural model for imine-configuration studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N-(2-hydroxy-1,1-dimethylethyl) Reaction of benzoyl chloride with amino alcohol N,O-bidentate directing group for metal catalysis
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole core, 3,4-dimethoxyphenyl, 4-methoxyphenylcarboxamide, propyl One-pot reductive cyclization Metal-catalyzed C–H functionalization

Key Observations:

Electronic Effects :

  • The target compound’s 3-nitro group creates a highly electron-deficient aromatic ring, contrasting with electron-donating groups (e.g., methoxy in or methyl in ). This difference may enhance electrophilic substitution reactivity or influence binding in biological targets.
  • The 2-methoxyphenyl substituent provides moderate electron-donating effects, balancing the nitro group’s electronic withdrawal.

Synthetic Routes :

  • The target compound likely requires sequential functionalization (e.g., nitration followed by imidazole coupling), whereas analogues like the benzimidazole derivative in are synthesized via one-pot reductive cyclization.
  • Structural confirmation methods (e.g., X-ray crystallography, as in ) are critical for validating the imidazole orientation and nitro positioning, often employing SHELX software .

Biological and Catalytic Potential: The imidazole ring in the target compound may act as a metal-coordinating ligand, akin to the N,O-bidentate group in , enabling applications in catalysis.

Research Findings and Implications

  • Reactivity : The nitro group in the target compound could serve as a site for further functionalization (e.g., reduction to an amine) or participate in charge-transfer interactions, as seen in nitroaromatic pharmaceuticals .
  • Structural Insights : X-ray crystallography (using tools like ORTEP-3 ) would clarify the spatial arrangement of the imidazole and nitro groups, which are critical for intermolecular interactions.
  • Comparative Limitations : Unlike the benzimidazole in , the target compound lacks a fused heterocyclic system, which may reduce thermal stability but enhance synthetic flexibility.

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